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The following table summarizes the available experimental data on the lowest excited singlet (S1) and triplet

(T1) state energies for pentacene and related molecules, which are crucial for applications like singlet fission

[1][2].

Molecule Si1 Energy (eV) TiEnergy (eV) Remarks / Context

Pentacene (PEN) ~1.83 [1] ~0.86 [1] Values from benchmark set; key for
singlet fission studies.

6,13-diazapentacene Information Not  Information Not  Discussed in comparative studies;
(6,13-DAP) Available Available specific energy values not provided in
search results [2].

6,7,12,13- 1.6 [2] 1.2 2] Adsorbed on Au(111) substrate;
tetraazapentacene optical gap assigned to So— S1
(TAP) transition [2].

Experimental & Computational Methodologies

The research into these electronic properties relies on advanced spectroscopic and computational techniques.
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¢ High-Resolution Electron Energy Loss Spectroscopy (HREELS): This experimental technique
was used to assign the energies of the lowest excited singlet and triplet states (S1 and T1) for
molecules like TAP on a gold substrate. This method involves probing the vibrational and electronic
structure of surfaces and adsorbed layers [2].

¢ Screened Range-Separated Hybrid Functional within a Polarizable Continuum Model (SRSH-
PCM): This is a state-of-the-art computational approach based on Time-Dependent Density
Functional Theory (TD-DFT). It is benchmarked to accurately predict the Si, T1, and T2 (second
triplet) state energies of organic semiconductors in a condensed phase. The method successfully
incorporates the effect of the electrostatic environment (e.g., a crystal or solvent) on the excited state
energies, achieving an average error of 0.11 eV for S1 and 0.06 eV for triplet states [1].

The diagram below illustrates the general workflow for determining excited state energies using the

computational SRSH-PCM method.

Start: Molecular Structure

Output: S1, T1, T2 Energies
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Workflow for calculating excited state energies using the SRSH-PCM method [1].

Key Context for TES-Pentacene

While direct data on TES-pentacene is unavailable in the current search, here is some contextual

information:

e Molecular Structure: TES-pentacene is a derivative where triethylsilylethynyl groups are attached to
the pentacene core, specifically designed to enhance stability and solubility [3].

¢ Research Focus: Much of the current research on pentacene derivatives, including studies on
nitrogen-substituted variants like TAP, focuses on how these structural modifications alter the
electronic structure and excited state energies, which is directly relevant to understanding TES-
pentacene [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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